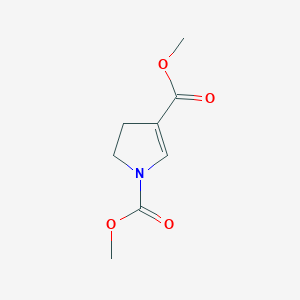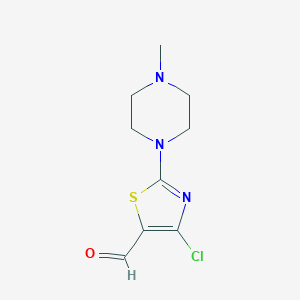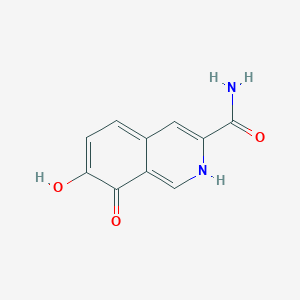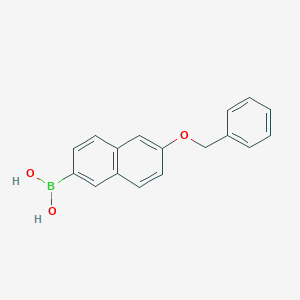
6-Benzyloxy-2-naphthylboronic acid
Vue d'ensemble
Description
6-Benzyloxy-2-naphthylboronic acid is a laboratory chemical with the molecular formula C17H15BO3 . It is not intended for human or veterinary use and is typically used for research purposes.
Chemical Reactions Analysis
Boronic acids, including 6-Benzyloxy-2-naphthylboronic acid, are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The side reactions that boronic acids are most susceptible to in SM couplings are protodeboronation, oxidation, and palladium catalyzed homocoupling .
Applications De Recherche Scientifique
Medicinal Chemistry: Drug Development
6-Benzyloxy-2-naphthylboronic acid is utilized in medicinal chemistry for the synthesis of pharmaceutical compounds. Its boronic acid group is instrumental in the creation of new drugs, particularly those that target enzyme and receptor sites. The compound’s ability to form stable covalent bonds with biomolecules makes it valuable for developing inhibitors that can modulate biological pathways .
Materials Science: Polymer Synthesis
In materials science, this compound serves as a building block for creating novel polymers. Its boronic acid moiety can react with various diols to form boronic esters, which are key intermediates in the synthesis of polymers with specific properties such as conductivity, biodegradability, or thermal stability .
Organic Synthesis: Building Blocks
6-Benzyloxy-2-naphthylboronic acid is a versatile reagent in organic synthesis. It is used in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in complex organic molecules. This reaction is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of 6-Benzyloxy-2-naphthylboronic acid are used as stationary phases in chromatography. The boronic acid group interacts with cis-diols, such as those found in sugars, providing a method for the separation and analysis of complex mixtures .
Agriculture: Pest Control Agents
While direct applications in agriculture are not well-documented, boronic acids have been explored for their potential use in developing pest control agents. Their ability to disrupt biological systems could be harnessed to create more effective and environmentally friendly pesticides .
Environmental Science: Sensing and Detection
Boronic acid compounds, including 6-Benzyloxy-2-naphthylboronic acid, are investigated for their use in environmental sensing and detection. They can be incorporated into sensors that detect various organic and inorganic pollutants, aiding in monitoring and maintaining environmental health .
Biochemistry: Study of Enzyme Mechanisms
This compound is also used in biochemistry for studying enzyme mechanisms. The boronic acid moiety can form reversible covalent bonds with enzymes’ active sites, allowing researchers to investigate the binding and catalytic processes of enzymes .
Nanotechnology: Nanoparticle Functionalization
In nanotechnology, 6-Benzyloxy-2-naphthylboronic acid is used to functionalize the surface of nanoparticles. This functionalization can impart specific recognition capabilities to the nanoparticles, making them useful in targeted drug delivery and diagnostic applications .
Safety and Hazards
6-Benzyloxy-2-naphthylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mécanisme D'action
Target of Action
The primary target of 6-Benzyloxy-2-naphthylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as 6-Benzyloxy-2-naphthylboronic acid) transfers a formally nucleophilic organic group from boron to palladium . This is preceded by an oxidative addition step where palladium donates electrons to form a new Pd-C bond .
Biochemical Pathways
The key biochemical pathway involved in the action of 6-Benzyloxy-2-naphthylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of 6-Benzyloxy-2-naphthylboronic acid is the formation of a new carbon-carbon bond . This is a critical step in the synthesis of complex organic molecules, making this compound a valuable tool in organic chemistry .
Action Environment
The action of 6-Benzyloxy-2-naphthylboronic acid is influenced by various environmental factors. The Suzuki-Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability and reactivity of the organoboron reagent can also be tailored for application under specific conditions .
Propriétés
IUPAC Name |
(6-phenylmethoxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)16-8-6-15-11-17(9-7-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11,19-20H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHAZMUBLCEMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383273 | |
| Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxy-2-naphthylboronic acid | |
CAS RN |
152915-83-8 | |
| Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



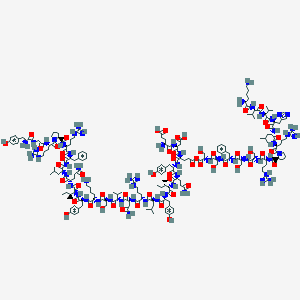
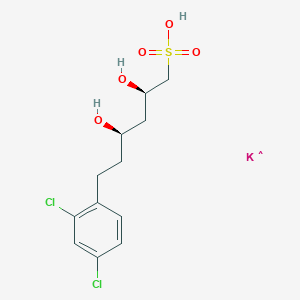
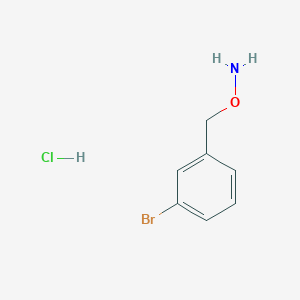
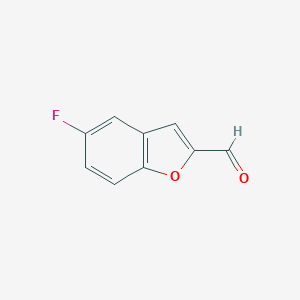
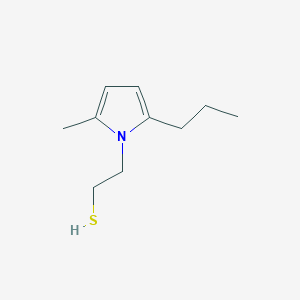
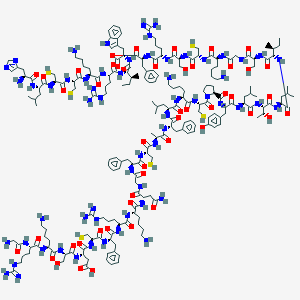
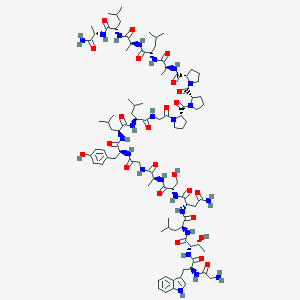
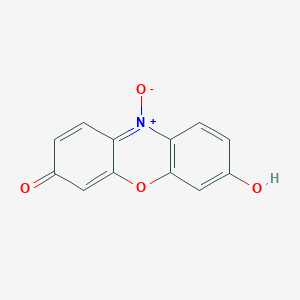
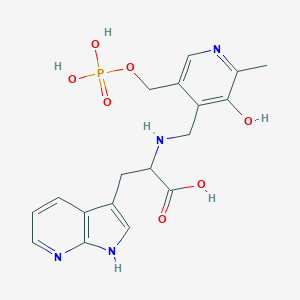
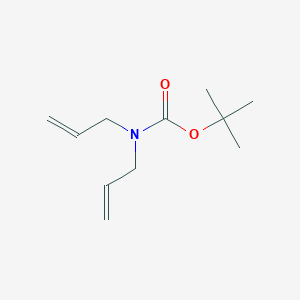
![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)
